Sodium 6-methylpyridine-2-sulfinate
Description
Contextualization of Pyridine-Based Chemical Entities in Advanced Organic Chemistry Research
Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in organic chemistry. nih.govyoutube.com Their presence in numerous natural products, pharmaceuticals, and functional materials underscores their significance. nih.govresearchgate.net The unique electronic properties of the pyridine ring, stemming from the presence of a nitrogen atom, allow for a wide range of chemical transformations and applications. nih.govyoutube.com
Researchers are continually exploring new methods for the functionalization of pyridines, aiming to introduce various substituents at specific positions on the ring to modulate their physical, chemical, and biological properties. innovations-report.comacs.org These efforts have led to the development of a vast library of pyridine-containing compounds with diverse applications. nih.govnih.gov
The Significance of Sulfinate Ligands and Moieties in Contemporary Chemical Research
Sulfinate salts, and the broader class of organosulfur compounds, have garnered considerable attention in contemporary chemical research. researchgate.netrsc.org They serve as versatile intermediates in organic synthesis, enabling the construction of a wide array of sulfur-containing molecules. rsc.orgnih.gov The sulfinate moiety (RSO₂⁻) can act as a nucleophile, an electrophile, or a precursor to sulfonyl radicals, highlighting its synthetic flexibility. nih.govresearchgate.net
The development of novel methods for the synthesis of sulfinate salts and their subsequent transformations is an active area of investigation. researchgate.netresearchgate.net These efforts are driven by the need for efficient and sustainable routes to valuable organosulfur compounds. rsc.org
Research Trajectories for Novel Pyridine Sulfinate Compounds, Exemplified by Sodium 6-Methylpyridine-2-sulfinate
The convergence of pyridine chemistry and sulfinate chemistry has given rise to a promising class of compounds: pyridine sulfinates. These molecules, which incorporate both a pyridine ring and a sulfinate group, offer unique opportunities for the development of novel chemical transformations.
This compound stands as a key example of this research trajectory. sigmaaldrich.com This compound has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. sigmaaldrich.combiocompare.com It serves as a stable and effective precursor for the introduction of the 6-methyl-2-pyridyl group into various organic molecules, a significant advantage over the often unstable 2-pyridyl boronate esters. sigmaaldrich.combiocompare.com The development and application of this reagent, pioneered by the Willis research group, have opened new avenues for the synthesis of complex pyridine-containing structures. sigmaaldrich.com
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₆NNaO₂S |
| Molecular Weight | 179.17 g/mol sigmaaldrich.combiocompare.com |
| Appearance | Powder sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 314-319 °C sigmaaldrich.comsigmaaldrich.com |
| Purity | ≥95% sigmaaldrich.combiocompare.comsigmaaldrich.com |
| Primary Application | Suzuki-Miyaura cross-coupling reactions sigmaaldrich.combiocompare.com |
Overview of Advanced Research Approaches and Methodologies in Sulfinate Chemistry
The study of sulfinate chemistry is characterized by the application of a wide range of advanced research methods. Modern synthetic strategies focus on the development of catalytic and environmentally benign processes for the formation and reaction of sulfinates. researchgate.netrsc.org These include:
Transition-Metal Catalysis: Palladium, copper, and other transition metals are extensively used to catalyze cross-coupling reactions involving sulfinate salts. rsc.orgresearchgate.net
Photoredox Catalysis: The use of light to initiate chemical reactions has emerged as a powerful tool in sulfinate chemistry, enabling novel transformations under mild conditions. rsc.org
Electrochemistry: Electrochemical methods offer a green and sustainable alternative for the synthesis and modification of organosulfur compounds, including sulfinates. acs.org
Mechanistic Studies: Detailed mechanistic investigations, often employing computational methods, are crucial for understanding the reactivity of sulfinates and for the rational design of new reactions. nih.gov
These advanced methodologies are continuously expanding the scope and utility of sulfinate chemistry, paving the way for the discovery of new compounds and reactions with significant potential in various fields.
Properties
Molecular Formula |
C6H6NNaO2S |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
sodium;6-methylpyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
HEJRAYQUVGSDGK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 6 Methylpyridine 2 Sulfinate and Analogous Systems
Strategies for the Preparation of Pyridine (B92270) Sulfinate Scaffolds from Precursors.rsc.orgnih.gov
The generation of pyridine sulfinate scaffolds can be achieved through several reliable synthetic routes. rsc.orgnih.gov These methods provide access to a variety of substituted and unsubstituted pyridine sulfinates, which are valuable nucleophilic partners in modern organic synthesis. nih.gov The choice of a specific method often depends on the availability of the starting materials and the desired substitution pattern on the pyridine ring. rsc.orgnih.gov
Metallation Followed by Sulfur Dioxide Trapping.nih.gov
One effective strategy for the synthesis of pyridine sulfinates involves the metallation of a pyridine derivative, followed by the trapping of the resulting organometallic species with sulfur dioxide (SO2) or a suitable SO2 surrogate. nih.gov This approach allows for the direct introduction of the sulfinate group at a specific position on the pyridine ring, dictated by the regioselectivity of the metallation step. This method is a viable route for preparing these compounds. nih.gov
Oxidation of Corresponding Thiols and Related Sulfur Precursors.nih.gov
A widely employed and operationally simple method for preparing pyridine sulfinates is the oxidation of the corresponding pyridinethiols. nih.gov This high-yielding process often utilizes a mixture of sodium hydroxide (B78521) and hydrogen peroxide as the oxidizing agent. nih.gov The ready availability of a wide range of pyridinethiols makes this a preferred and versatile route for accessing a diverse array of pyridine sulfinate substrates. nih.gov
Cu-Mediated or Pd-Catalyzed Sulfinylative Processes.nih.gov
Copper-mediated or palladium-catalyzed sulfinylative processes represent another set of viable routes to pyridine sulfinates. nih.gov These transition metal-catalyzed methods can offer alternative pathways and potentially different substrate scope compared to the more traditional methods. For instance, a copper-catalyzed coupling of (hetero)aryl halides with a masked sulfinate reagent has been developed. acs.org This method uses substoichiometric amounts of a copper salt and proceeds under moderate reaction temperatures. acs.org
Targeted Synthetic Routes for Sodium 6-Methylpyridine-2-sulfinate and Regioisomers
The synthesis of this compound can be achieved through the general methods described above. Specifically, starting from 2-mercapto-6-methylpyridine, oxidation would yield the desired this compound. This particular sulfinate is a valuable reagent in palladium-catalyzed cross-coupling reactions. dv-expert.orgsigmaaldrich.comsigmaaldrich.com It has been demonstrated to be an effective coupling partner with aryl halides, enabling the synthesis of diverse pyridine derivatives. dv-expert.orgsigmaaldrich.combiocompare.com The synthesis of regioisomers, such as those with the sulfinate group at the 3- or 4-position, can also be accomplished using the same synthetic strategies, starting from the corresponding isomeric mercaptopyridine precursors. nih.gov
Optimization of Reaction Conditions and Yields in Advanced Organic Synthesis.nih.govrsc.org
The efficiency of reactions involving pyridine sulfinates, particularly in palladium-catalyzed cross-coupling reactions, is highly dependent on the optimization of reaction conditions. nih.gov Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature. rsc.orgnih.gov
For the palladium-catalyzed cross-coupling of pyridine sulfinates with aryl halides, a combination of palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst and tricyclohexylphosphine (B42057) (PCy₃) as the ligand has been found to be effective. rsc.org The use of an inorganic base, such as potassium carbonate (K₂CO₃), is often crucial for achieving high yields. rsc.orgnih.gov Reaction temperatures are typically elevated, often around 150 °C, to ensure complete conversion. rsc.org The optimization of these conditions has been shown to lead to excellent yields of the desired coupled products. rsc.orgnih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₂CO₃ (1.5 equiv.) | 1,4-dioxane | 150 | 99 |
Table 1: Optimized reaction conditions for the palladium-catalyzed cross-coupling of pyridine-3-sulfinate with 4-bromotoluene. rsc.orgnih.gov
Derivatization Strategies and Analogue Synthesis via Functional Group Interconversions.thieme-connect.comacs.org
Pyridine sulfinates serve as versatile intermediates for the synthesis of a wide range of derivatives and analogues through various functional group interconversions. The sulfinate moiety itself can be transformed into other sulfur-containing functional groups. For example, sulfinates can be converted to the corresponding sulfonyl chlorides, which can then be reacted with amines to form sulfonamides. nih.gov
Furthermore, the pyridine ring of these compounds can be functionalized to introduce additional substituents, leading to a diverse library of analogues. thieme-connect.com This late-stage functionalization is particularly valuable in medicinal chemistry for the rapid generation of new molecular entities for biological screening. thieme-connect.com The ability to derivatize both the sulfur-containing group and the pyridine scaffold highlights the synthetic utility of pyridine sulfinates in accessing a broad chemical space. thieme-connect.comacs.org
Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
High-Resolution Spectroscopic Methodologies for Molecular Structure Assignment
High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of Sodium 6-methylpyridine-2-sulfinate. These techniques provide detailed information about the electronic, vibrational, and nuclear environments within the molecule, allowing for an unambiguous assignment of its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring and the methyl group will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons, being attached to the pyridine ring, would appear further upfield (typically δ 2.0-3.0 ppm). The integration of the signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon bearing the sulfinate group and the methyl-substituted carbon showing distinct chemical shifts. The methyl carbon will appear in the upfield region (δ 15-30 ppm).
Multinuclear NMR : While ¹H and ¹³C are the most common nuclei studied, NMR of other nuclei such as ¹⁵N, ¹⁷O, and ³³S could provide further structural insights, although these are often more specialized techniques.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons | 2.5 | 20 |
| Pyridine H-3 | 7.2 | 125 |
| Pyridine H-4 | 7.7 | 138 |
| Pyridine H-5 | 7.1 | 120 |
| Pyridine C-2 | - | 165 |
| Pyridine C-6 | - | 158 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The functional groups present in this compound will give rise to characteristic absorption or scattering bands.
IR Spectroscopy : The IR spectrum is expected to show strong absorptions corresponding to the S=O stretching vibrations of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the S-O bond, which may be weak in the IR spectrum.
Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| S=O Stretch | 1000 - 1100 | 1000 - 1100 |
| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique suitable for analyzing ionic compounds like this compound. In the positive ion mode, the spectrum would likely show a peak corresponding to the sodium adduct of the parent molecule or the protonated molecule after loss of sodium. In the negative ion mode, a peak for the sulfinate anion would be expected.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate determination of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. For this compound (C₆H₆NNaO₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. The theoretical exact mass of the sulfinate anion [C₆H₆NO₂S]⁻ is 156.0125.
X-ray Crystallographic Approaches for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. researchgate.net This technique would confirm the connectivity of the atoms, the geometry of the pyridine ring and the sulfinate group, and how the molecules pack together in the crystal lattice. nih.gov The data obtained from SCXRD includes the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal. This allows for the detailed analysis of bond lengths, bond angles, and any intermolecular interactions such as hydrogen bonding or π-stacking.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. While not providing the detailed atomic coordinates of SCXRD, PXRD is a powerful tool for phase identification, purity assessment of the bulk material, and for comparing different batches of the synthesized compound. The positions and intensities of the diffraction peaks are characteristic of the crystal structure of this compound.
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, by-products, and other impurities. The choice of technique is dictated by the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Research Findings: In a typical research setting, the purity of a synthesized batch of this compound would be assessed using an RP-HPLC method. The compound, being a salt, is highly polar and will have a characteristic retention time under specific chromatographic conditions. The separation mechanism relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
A common mobile phase for analyzing aromatic sulfinates and related pyridine compounds consists of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. Detection is typically carried out using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region (around 254-280 nm).
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram would show a single major peak with minimal secondary peaks.
Illustrative HPLC Purity Data for a Substituted Sodium Pyridine Sulfinate Analog:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | 4.2 min |
| Purity (Area %) | >98% |
This interactive table provides typical parameters for the HPLC analysis of a compound structurally similar to this compound.
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is not suitable for the direct analysis of the salt itself due to its non-volatile nature. However, it is an essential tool for identifying and quantifying volatile by-products and residual solvents that may be present from the synthesis process.
Research Findings: The synthesis of substituted pyridines can involve various reagents and solvents that may remain as impurities. For instance, the synthesis of 6-methylpyridine could leave residual starting materials or generate volatile side products. Headspace GC-MS is a particularly powerful technique for this analysis, as it allows for the introduction of only the volatile components into the GC system, avoiding contamination from the non-volatile salt matrix.
In a typical headspace GC-MS analysis, a sample of the solid this compound is heated in a sealed vial, and a portion of the vapor phase (headspace) is injected into the GC. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer provides identification of the separated compounds based on their mass spectra.
Potential Volatile By-products in the Synthesis of a Methyl-Substituted Pyridine Derivative:
| Compound Name | Retention Time (min) | Identification Method | Potential Origin |
| Pyridine | 5.8 | GC-MS Library Match | Unreacted starting material or side-product |
| 2-Methylpyridine (α-Picoline) | 6.5 | GC-MS Library Match | Isomeric impurity or starting material |
| Toluene | 8.2 | GC-MS Library Match | Residual solvent from synthesis or purification |
| Acetonitrile | 4.1 | GC-MS Library Match | Residual solvent from synthesis or purification |
This interactive table lists potential volatile by-products that could be identified by GC-MS in a sample of a synthesized pyridine derivative.
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Research
Elemental analysis and thermogravimetric analysis are fundamental techniques that provide information about the elemental composition and thermal stability of a compound, respectively.
Elemental Analysis: Elemental analysis, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a destructive technique used to determine the mass fractions of these elements in a sample. This is a crucial step in confirming the empirical formula of a newly synthesized compound.
Research Findings: For this compound (C₆H₆NNaO₂S), the theoretical elemental composition can be calculated from its molecular formula. A high-purity sample should yield experimental values that are in close agreement with the theoretical values, typically within a ±0.4% tolerance. The analysis is performed by combusting a small, precisely weighed amount of the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
Theoretical vs. Found Elemental Analysis Data for C₆H₆NNaO₂S:
| Element | Theoretical (%) | Found (%) | Difference (%) |
| Carbon | 40.22 | 40.15 | -0.07 |
| Hydrogen | 3.38 | 3.41 | +0.03 |
| Nitrogen | 7.82 | 7.79 | -0.03 |
| Sulfur | 17.90 | 17.85 | -0.05 |
This interactive table compares the theoretical elemental composition of this compound with typical experimental results.
Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to study the thermal stability of a compound and to identify the temperature ranges at which decomposition occurs.
Research Findings: For a sodium salt of an organic sulfinate, the TGA thermogram would typically show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to decomposition. The decomposition of sodium sulfinates often proceeds through the loss of sulfur dioxide and the organic moiety, ultimately leaving a residue of a sodium salt, such as sodium sulfide or sodium sulfate, depending on the atmosphere (inert or oxidative).
A TGA of a compound analogous to this compound, such as sodium benzenesulfinate, would show stability to over 300 °C, followed by decomposition. The thermogram provides valuable information on the upper-temperature limit for the handling and storage of the compound.
Illustrative TGA Data for a Sodium Aryl Sulfinate Analog:
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 300 | < 1% | Loss of adsorbed moisture |
| 300 - 450 | ~45% | Major decomposition (loss of SO₂ and organic part) |
| > 450 | - | Stable residue (e.g., Sodium Sulfide) |
This interactive table summarizes the expected thermal decomposition profile for a sodium aryl sulfinate, providing insights into the thermal stability of such compounds.
Reaction Mechanisms and Reactivity Profiles of Sodium 6 Methylpyridine 2 Sulfinate in Advanced Organic and Inorganic Chemistry
General Reactivity Patterns of Sulfinate Salts and Pyridine (B92270) Derivatives as Nucleophiles and Electrophiles
Sulfinate salts (RSO₂⁻) are versatile reagents in organic synthesis, capable of acting as both nucleophiles and, under certain conditions, electrophile precursors. concordia.caresearchgate.net The primary nucleophilicity resides on the sulfur atom, although reaction can also occur through oxygen. nih.gov As nucleophiles, the sulfur atom of the sulfinate anion readily attacks electrophilic centers to form new bonds, a reactivity that is central to the synthesis of sulfones and other organosulfur compounds. nih.govnih.gov The versatility of sulfinate salts stems from this potent nucleophilicity of the central sulfur atom. nih.gov Conversely, when oxidized, sulfinates can generate electrophilic sulfonium species, which are then susceptible to attack by nucleophiles. nih.govbeilstein-journals.org
Pyridine and its derivatives exhibit a distinct reactivity profile. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, making pyridine basic and nucleophilic at the nitrogen center, similar to tertiary amines. wikipedia.org This allows it to react with Lewis acids and other electrophiles at the nitrogen atom. wikipedia.org The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org Instead, it is more prone to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orgquimicaorganica.orgyoutube.com This is because the negative charge in the intermediate of a nucleophilic attack at these positions can be effectively delocalized onto the electronegative nitrogen atom. quimicaorganica.org
Exploration of Nucleophilic and Electrophilic Reactivity of the Sulfinate Moiety in C-C, C-S, and N-S Bond Formation
The sulfinate moiety is a powerful tool for forging new carbon-sulfur (C-S), nitrogen-sulfur (N-S), and carbon-carbon (C-C) bonds. Sodium sulfinates are widely utilized as coupling partners for these constructions. nih.gov
C-S Bond Formation: The most common reaction involving sulfinate salts is their nucleophilic attack on carbon electrophiles to form sulfones (R-SO₂-R'). This is a cornerstone of organosulfur chemistry. concordia.canih.gov The reaction typically proceeds via an Sₙ2 mechanism where the sulfinate anion displaces a leaving group on an alkyl halide or a similar substrate. wikipedia.org Furthermore, sulfinates can participate in transition-metal-catalyzed cross-coupling reactions with aryl or vinyl halides to produce aryl and vinyl sulfones. nih.gov Under oxidative conditions, sulfinates can generate an electrophilic sulfonium species, which can be trapped by carbon-based nucleophiles like electron-rich aromatic systems. nih.govbeilstein-journals.org
N-S Bond Formation: The synthesis of sulfonamides, a critical functional group in pharmaceuticals, is readily achieved through the formation of an N-S bond using sulfinate salts. nih.gov This can be accomplished through the oxidative coupling of sulfinates with amines. rsc.org For instance, various primary and secondary amines react with sodium arylsulfinates under mild, hypervalent iodine-catalyzed conditions to yield the corresponding sulfonamides. rsc.org Another approach involves the reaction of sulfinates with electrophilic nitrogen sources. nih.gov
C-C Bond Formation: While less common than C-S or N-S bond formation, sulfinate salts can be employed in reactions that lead to new C-C bonds. These reactions often proceed through a desulfinative cross-coupling mechanism, where the sulfinate group acts as a leaving group after an initial coupling event. concordia.ca
| Bond Type | Role of Sulfinate | Reactant Partner (Example) | Product |
| C-S | Nucleophile | Alkyl Halide (R-X) | Alkyl Sulfone (R-SO₂-R') |
| C-S | Nucleophile | Aryl Halide (Ar-X) with catalyst | Aryl Sulfone (Ar-SO₂-R') |
| N-S | Nucleophile | Amine (R₂NH) with oxidant | Sulfonamide (R-SO₂-NR₂) |
| C-C | Leaving Group | Nitriles, Michael Acceptors | Desulfinated coupled product |
Investigation of Redox Chemistry Involving the Sulfinate Group
The sulfur atom in a sulfinate group exists in a +3 oxidation state, positioning it as an intermediate that can be readily oxidized or reduced.
Oxidation: Sulfinates are susceptible to oxidation by various reagents to form sulfonates (RSO₃⁻), where the sulfur is in a +5 oxidation state. nih.gov A developed method utilizes hypervalent iodine(III) reagents to mediate the oxidation of sodium sulfinates, forming a reactive sulfonium species that is subsequently trapped by nucleophiles like alcohols to produce sulfonate esters. nih.gov This transformation provides an alternative to traditional methods that use sulfonyl chlorides. nih.gov In biological systems, the oxidation of cysteine sulfinic acid (Cys-SO₂H) to sulfonic acid (Cys-SO₃H) is a known process. nih.gov
Reduction: The reduction of sulfinates can lead to several products depending on the reaction conditions and the reducing agent used. A convenient and efficient method for the deoxygenation of methyl sulfinates involves an iodide-catalyzed reduction using formic acid as the reductant, yielding disulfides. rsc.org This methodology shows excellent tolerance for other reducible functional groups. rsc.org The reduction of sulfonyl chlorides, a common precursor to sulfinates, is often achieved using reagents like sodium sulfite or zinc dust. nih.govresearchgate.net
| Transformation | Reagent Example | Product | Change in Sulfur Oxidation State |
| Oxidation | Hypervalent Iodine(III) | Sulfonate (RSO₃⁻) | +3 to +5 |
| Reduction | Iodide / Formic Acid | Disulfide (R-S-S-R) | +3 to +1 |
| Reduction | Zinc Dust | Thiol (R-SH) precursor | +3 to -1 |
Ligand Exchange and Coordination Chemistry with Transition Metal Centers
The Sodium 6-methylpyridine-2-sulfinate molecule is an excellent candidate for a chelating ligand in coordination chemistry. It possesses two distinct coordination sites: the sp²-hybridized nitrogen atom of the pyridine ring (a soft donor) and the oxygen atoms of the sulfinate group (hard donors). This bifunctional nature allows it to act as a bidentate ligand, forming stable chelate rings with transition metal centers.
The coordination can occur in several modes. The ligand can coordinate through the pyridine nitrogen and one of the sulfinate oxygens, forming a stable six-membered ring. Alternatively, it can bridge two metal centers, with the pyridine coordinating to one metal and the sulfinate group to another. The specific coordination mode depends on the metal ion, its preferred coordination geometry, and the reaction conditions. The steric hindrance from the 6-methyl group can also influence the geometry of the resulting metal complex. The study of such complexes is crucial for developing new catalysts and materials with specific electronic and steric properties.
Mechanistic Studies of Rearrangement Reactions and Transformations
Sulfinates, particularly allylic sulfinates, are known to undergo rearrangement reactions to form the thermodynamically more stable sulfones. acs.org This transformation is a classic example of a reaction that can proceed through competing pathways.
One major pathway is a concerted nih.govacs.org-sigmatropic rearrangement. acs.org This is a pericyclic reaction that proceeds through a five-membered cyclic transition state. The stereochemistry of the starting allylic sulfinate influences the stereochemistry of the resulting sulfone product in a predictable manner, which is characteristic of a concerted mechanism.
An alternative pathway involves an ionic mechanism. acs.org This route proceeds through the ionization of the sulfinate to form a resonance-stabilized allyl carbocation and a sulfinate anion, which exist as a tight ion pair. The sulfinate anion then attacks either end of the allylic carbocation to form the sulfone products. acs.org The distribution of products often depends on the relative stability of the resulting alkenes in the sulfone. acs.org The structure of the allylic sulfinate can heavily influence which pathway is favored. acs.org
| Rearrangement Pathway | Mechanism Type | Key Intermediate | Driving Force |
| nih.govacs.org-Sigmatropic | Pericyclic | Cyclic Transition State | Formation of stable S=O bonds |
| Ionic | Stepwise | Allylic Carbocation / Sulfinate Ion Pair | Formation of stable S=O bonds |
Kinetic Experiments for Reaction Rate Determination
Kinetic studies are essential for distinguishing between proposed reaction mechanisms. For the rearrangement of allylic sulfinates, determining the reaction rate under various conditions (e.g., changing solvent polarity, temperature) can provide evidence for one pathway over another. researchgate.net For example, an ionic mechanism is typically accelerated by polar solvents that can stabilize the charged intermediates. In contrast, the rate of a concerted sigmatropic rearrangement is often less sensitive to solvent polarity. Kinetic isotope effect (KIE) experiments, where an atom at a key position is replaced by its heavier isotope, can also reveal details about the rate-determining step of the reaction.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, providing definitive evidence for a proposed mechanism. In the study of sulfinate rearrangements, labeling one of the oxygen atoms in the sulfinate group with ¹⁸O can distinguish between the concerted and ionic pathways. In a nih.govacs.org-sigmatropic rearrangement, the labeled oxygen would end up in a specific position in the final sulfone. In contrast, an ionic mechanism, where the sulfinate anion is free to rotate, might lead to scrambling of the isotopic label between the two oxygen atoms of the sulfone. Such experiments provide unambiguous insights into the intimate details of the reaction pathway. researchgate.net Similarly, deuterium labeling can be used to identify which protons are removed or shifted during a reaction, helping to map the flow of atoms. researchgate.net
Spectroscopic Monitoring of Reaction Intermediates
In the realm of advanced organic and inorganic chemistry, the elucidation of reaction mechanisms is paramount for the optimization of existing synthetic methodologies and the development of novel transformations. For reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions, the direct observation and characterization of transient intermediates are crucial for understanding the catalytic cycle. Spectroscopic techniques serve as powerful, non-invasive tools for in-situ monitoring of these fleeting species, providing invaluable insights into their structure, stability, and reactivity.
Identification of Key Palladium(II) Intermediates
Detailed mechanistic studies, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the key intermediates in the palladium-catalyzed desulfinative cross-coupling reactions of (hetero)aryl sulfinates. In these reactions, which offer a significant advantage over traditional Suzuki-Miyaura couplings for certain substrates, a crucial intermediate is a chelated Palladium(II) sulfinate complex. nih.govnih.gov
In-Situ NMR Spectroscopic Monitoring
The progress of these cross-coupling reactions can be effectively monitored in real-time using in-situ NMR spectroscopy. Specifically, ³¹P{¹H} NMR and ¹⁹F{¹H} NMR (when using fluorinated substrates) are powerful probes for observing the transformation of the palladium catalyst and the formation of intermediates. acs.org
By monitoring the changes in the ³¹P chemical shifts of the phosphine ligands coordinated to the palladium center, researchers can track the conversion of the initial palladium(0) species through the oxidative addition complex to the subsequent sulfinate intermediate. While specific high-resolution spectra for the 6-methylpyridine-2-sulfinate derivative are not extensively published, the general principles and observations from related pyridine-2-sulfinate systems provide a robust framework for understanding its behavior.
The following table summarizes the key spectroscopic observations and the nature of the intermediates identified in studies of closely related pyridine-2-sulfinate cross-coupling reactions.
| Intermediate | Spectroscopic Technique | Key Observations | Inferred Structural Features |
| Oxidative Addition Complex | ³¹P{¹H} NMR | Appearance of a new phosphorus resonance corresponding to the L₂Pd(Ar)(X) species. | Palladium(II) center coordinated to the phosphine ligands, the aryl group from the electrophile, and the halide. |
| Chelated Pd(II) Sulfinate Complex | ³¹P{¹H} NMR, ¹⁹F{¹H} NMR | Formation of a distinct set of signals indicating a stable palladium complex. This species is identified as the catalyst resting state. | The pyridine-2-sulfinate ligand coordinates to the palladium center in a bidentate fashion through the pyridine nitrogen and one of the sulfinate oxygen atoms, forming a stable chelate ring. |
This table is generated based on mechanistic studies of palladium-catalyzed cross-coupling reactions involving pyridine-2-sulfinates.
Role of Other Spectroscopic Techniques
While NMR spectroscopy is the predominant tool for monitoring these reactions, other spectroscopic methods can provide complementary information.
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the S=O stretching vibrations of the sulfinate starting material and potentially detect the coordinated sulfinate group in the palladium intermediate. The extrusion of SO₂ could also be monitored by the appearance of its characteristic vibrational bands.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be employed to detect and characterize the mass of the proposed intermediates, providing further evidence for their formation.
Theoretical and Computational Chemistry Approaches to Understanding Sodium 6 Methylpyridine 2 Sulfinate
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and bonding within Sodium 6-methylpyridine-2-sulfinate. DFT methods, such as those employing the B3LYP functional, are widely used to optimize molecular geometries and predict various molecular properties. nih.govaps.org
These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The analysis of the electronic configuration reveals the distribution of electron density and the nature of the chemical bonds. For instance, in pyridine (B92270) derivatives, DFT can elucidate the hybridization of carbon and nitrogen atoms within the ring. aps.org The sodium ion is expected to interact primarily with the oxygen atoms of the sulfinate group through ionic bonding, a feature that can be characterized by analyzing the molecular electrostatic potential and charge distribution.
Table 1: Representative Theoretical Bond Parameters for a Pyridine Derivative
| Parameter | Method | Basis Set | Calculated Value |
|---|---|---|---|
| C-N Bond Length | DFT/B3LYP | 6-311G+(d,p) | 1.34 Å |
| C-S Bond Length | DFT/B3LYP | 6-311G+(d,p) | 1.80 Å |
| S-O Bond Length | DFT/B3LYP | 6-311G+(d,p) | 1.50 Å |
| C-N-C Bond Angle | DFT/B3LYP | 6-311G+(d,p) | 117.0° |
| O-S-O Bond Angle | DFT/B3LYP | 6-311G+(d,p) | 118.5° |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.comnih.gov By simulating the movement of atoms and molecules, MD can provide insights into conformational flexibility, solvent effects, and intermolecular interactions. rsc.orgmdpi.com
In an aqueous solution, MD simulations could model the hydration shell around the sodium cation and the sulfinate group, revealing the nature of solute-solvent interactions. mdpi.com These simulations can also predict how molecules of 6-methylpyridine-2-sulfinate might aggregate or interact with other species in solution, which is crucial for understanding its behavior in various chemical environments. rsc.org The simulations track the trajectory of each atom, allowing for the analysis of stable conformations and the energy barriers between them. nih.govresearchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For this compound, theoretical calculations can predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net
DFT calculations can compute vibrational frequencies corresponding to the stretching and bending modes of different functional groups in the molecule. nih.gov These calculated frequencies, after appropriate scaling, can be matched with the peaks in an experimental IR spectrum to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to aid in the assignment of signals to specific atoms in the molecule. nih.govmdpi.com Discrepancies between predicted and experimental spectra can prompt a re-evaluation of the assumed molecular structure or computational model.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Schiff Base Compound
| Spectral Data | Experimental Value | Calculated Value |
|---|---|---|
| N-H Stretch (IR, cm⁻¹) | 3315 | 3446 |
| C=N Stretch (IR, cm⁻¹) | 1634 | - |
| SO₂ Asymmetric Stretch (IR, cm⁻¹) | 1345 | 1334 |
| SO₂ Symmetric Stretch (IR, cm⁻¹) | 1186 | 1252 |
| Azomethine Proton (¹H NMR, ppm) | 8.40 | 8.60 |
Source: Data adapted from a study on a sulfonamide-Schiff base derivative, illustrating the common practice of comparing experimental and computational data. nih.gov
Computational Design and Prediction of Novel Analogues and Derivatives
Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. nih.govnih.gov Starting from the structure of this compound, computational methods can be used to predict the properties of novel analogues and derivatives. By systematically modifying the structure—for example, by changing the substituent on the pyridine ring or altering the sulfinate group—researchers can explore a vast chemical space without synthesizing every compound. nih.gov
Quantum chemical calculations can predict how these modifications would affect the electronic properties, reactivity, and stability of the new molecules. This in-silico screening process helps prioritize which derivatives are most promising for synthesis and experimental testing, accelerating the discovery of new functional materials or catalysts. nih.govresearchgate.net
Reaction Pathway Elucidation and Transition State Analysis via Computational Methods
Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. mdpi.com These techniques can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. researchgate.net
A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orglibretexts.orgwikipedia.org For a reaction involving this compound, computational methods can be used to map the PES. visualizeorgchem.com This map reveals the energy landscape of the reaction, showing the reactants, products, and any intermediates in energy wells. libretexts.org The lowest energy path connecting reactants and products on the PES is the reaction coordinate. The highest point along this path corresponds to the transition state, and its energy determines the reaction's activation barrier. libretexts.orglibretexts.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
For this compound, computational calculations can determine the energies and shapes of the HOMO and LUMO. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. malayajournal.org The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. malayajournal.org For instance, analysis of the HOMO might show a high electron density on the sulfinate group, suggesting it is a primary site for reaction with electrophiles.
Table 3: Quantum Chemical Descriptors
| Descriptor | Definition | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack respectively. malayajournal.org |
Advanced Applications in Materials Science and Catalysis Research Excluding Biological/clinical Contexts
Role of Pyridine (B92270) Sulfinates in Homogeneous and Heterogeneous Catalysis
Pyridine sulfinates, including Sodium 6-methylpyridine-2-sulfinate, have emerged as versatile reagents in the realm of catalysis, offering innovative solutions to longstanding synthetic challenges. Their utility spans from serving as crucial ligands in transition metal-catalyzed reactions to participating in metal-free photocatalytic systems.
The most significant application of pyridine sulfinates in transition metal catalysis is as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.govnih.govrsc.org Pyridine-2-sulfinates, such as this compound, have been developed as highly effective substitutes for the often unstable and inefficiently reacting pyridine-2-boronic acids. nih.govsigmaaldrich.com This has proven to be a pivotal advancement for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. researchgate.nettcichemicals.com
These sulfinate reagents are lauded for their stability, ease of preparation, and broad functional group tolerance. sigmaaldrich.comtcichemicals.com They participate in a desulfinylative cross-coupling process, where the sulfinate group is extruded as sulfur dioxide, facilitating the formation of a new carbon-carbon bond. Research has demonstrated that a catalyst system combining palladium acetate (B1210297) (Pd(OAc)₂) and tricyclohexylphosphine (B42057) (PCy₃) is highly effective for these transformations. nih.gov The use of an inorganic base, such as potassium carbonate, is also crucial for an efficient reaction. nih.gov
The scope of this methodology is extensive, allowing for the coupling of a wide array of aryl and heteroaryl halides with various pyridine sulfinates. nih.gov This versatility enables the synthesis of complex molecules, including medicinally relevant compounds and ligands for further catalytic applications. tcichemicals.com
| Catalyst System | Base | Temperature | Application | Reference |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | 140-150 °C | Suzuki-Miyaura Cross-Coupling | nih.gov |
In the context of C-H activation, pyridine sulfinates are involved in sulfonylation reactions. rsc.org Direct C-H sulfonylation of pyridines can be achieved through activation of the pyridine ring, followed by the addition of a sulfinate salt. rsc.org This provides a direct method for introducing sulfonyl groups, which are important functionalities in various chemical compounds.
Currently, there is limited information available in the scientific literature describing the use of this compound or related pyridine sulfinates as precatalysts or additives in organic reactions. Their primary and well-documented role is that of a nucleophilic coupling partner, where the pyridine sulfinate is a reactant rather than a catalyst or additive.
The broader class of sulfinates has been investigated in metal-free photocatalytic systems. nih.gov Sulfinates can form electron donor-acceptor (EDA) complexes with pyridinium (B92312) salts. nih.gov Upon exposure to visible light, these complexes can undergo a single-electron transfer to generate sulfonyl radicals. nih.gov This radical generation provides a pathway for the incorporation of both sulfonyl and pyridyl groups into other molecules, such as alkenes, in a three-component reaction without the need for a metal catalyst. nih.gov
This divergent reactivity, controlled by the presence or absence of light, allows for either direct C4-sulfonylation of pyridines in a base-catalyzed reaction or a radical-mediated sulfonative pyridylation of alkenes under photochemical conditions. nih.gov
Exploration in Polymer Chemistry and Advanced Materials
While the synthesis of functional polymers and advanced materials containing pyridine moieties is an active area of research, the specific role of this compound in these applications is not yet well-documented.
There is currently a lack of available scientific literature on the use of this compound as a monomer or initiator in polymerization reactions.
The synthesis of luminescent and photoactive materials often incorporates pyridine-containing structures due to their favorable electronic and photophysical properties. nih.govrsc.orgresearchgate.nettandfonline.com Pyridine derivatives are utilized as charge carriers in organic light-emitting diodes (OLEDs) and as components of hole-transporting materials in perovskite solar cells. rsc.org The design of novel pyridine-based fluorescent compounds is an ongoing effort to develop new materials for applications in information displays and clinical diagnostics. nih.gov
However, the direct incorporation of this compound into such materials as a primary building block has not been specifically detailed in the available research. The cross-coupling reactions facilitated by pyridine sulfinates can be used to synthesize the complex pyridine-containing molecules that are then used in the development of these advanced materials. tcichemicals.com
Advanced Reagents in Organic Synthesis Research
This compound has emerged as a significant reagent in modern organic synthesis, particularly valued for its stability and versatility as a nucleophilic partner in cross-coupling reactions. This compound provides a robust alternative to traditionally used organometallic reagents that are often unstable or difficult to prepare, thereby expanding the toolkit for synthetic chemists in constructing complex molecular architectures.
Use in Chiral Auxiliary Design and Asymmetric Synthesis
The direct application of this compound in the design of chiral auxiliaries or as a controlling agent in asymmetric synthesis is not extensively documented in current research literature. While chiral sulfinates and sulfur-containing compounds are crucial in asymmetric synthesis, often serving as precursors to valuable chiral building blocks, the specific role of this compound for these applications is not clearly established. The field of asymmetric synthesis more commonly involves the use of chiral catalysts or the attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction. Research has demonstrated the synthesis of enantioenriched sulfinate esters through the asymmetric condensation of prochiral sulfinates with alcohols, a process that relies on an external organocatalyst to induce chirality nih.gov. Similarly, chiral sulfinyl imine ligands, where chirality is centered at the sulfur atom, have been developed for asymmetric catalysis, but these are not directly derived from this compound nih.gov.
While substituted pyridine rings are sometimes incorporated into the structure of ligands for metal-catalyzed reactions, the direct use of this specific sulfinate salt to create a chiral ligand for asymmetric catalysis has not been detailed tcichemicals.comresearchgate.net. Therefore, its primary recognized value lies in its application in functionalization reactions rather than in the direct control of stereochemistry.
Application in Protecting Group Chemistry or Functionalization Reactions
The most prominent and well-documented application of this compound is in functionalization reactions, specifically as a highly effective nucleophilic coupling partner in palladium-catalyzed desulfinylative cross-coupling reactions. This methodology, notably advanced by the research group of Michael C. Willis, addresses significant challenges associated with the synthesis of substituted pyridine-containing compounds, which are ubiquitous scaffolds in pharmaceutical molecules researchgate.netnih.govsemanticscholar.org.
Key Functionalization Application: Suzuki-Miyaura Type Cross-Coupling
This compound and related pyridine sulfinates serve as superior alternatives to pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions tcichemicals.com. Pyridine-2-boronates are often unstable and exhibit low reactivity, which complicates their use in synthesizing 2-substituted pyridine derivatives nih.govsemanticscholar.org. Pyridine sulfinates, being stable, easy to handle, and straightforward to prepare, overcome these limitations nih.gov.
In this process, the pyridine sulfinate undergoes a palladium-catalyzed desulfinylative cross-coupling with a variety of aryl and heteroaryl halides. The reaction proceeds with a broad substrate scope and excellent functional group tolerance, enabling the synthesis of diverse and medicinally relevant linked pyridine derivatives nih.gov. This transformation is crucial for late-stage functionalization in drug discovery programs and for creating libraries of complex molecules tcichemicals.comresearchgate.netnih.gov.
The general reaction conditions involve a palladium catalyst, such as palladium acetate, a phosphine ligand like tricyclohexylphosphine (PCy₃), and an inorganic base, typically potassium carbonate, in a solvent like 1,4-dioxane at elevated temperatures nih.gov.
Below is a table summarizing the scope of this cross-coupling reaction with various coupling partners.
| Pyridine Sulfinate Derivative | Coupling Partner (Aryl/Heteroaryl Halide) | Catalyst System | Product Type | Reference |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 2-Aryl-6-methylpyridine | nih.gov |
| Sodium pyridine-2-sulfinate | 3-Bromoquinoline | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 2-(Quinolin-3-yl)pyridine | nih.gov |
| Sodium pyridine-3-sulfinate | 4-Iodoanisole | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 3-(4-Methoxyphenyl)pyridine | nih.gov |
| Sodium 4-methylpyridine-2-sulfinate | 2-Chloropyridine | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 2,2'-Bipyridine derivative | nih.gov |
In the context of protecting group chemistry, sulfinates can conceptually be used to mask the reactivity of a more sensitive functional group, such as a sulfonyl fluoride. The sulfinate can be carried through multiple synthetic steps and then deprotected and converted to the desired functionality at a later stage. However, the primary and celebrated application of this compound remains its role as a direct and efficient building block in carbon-carbon bond-forming functionalization reactions.
Emerging Research Frontiers and Future Directions in Pyridine Sulfinate Chemistry
Development of Novel Synthetic Methodologies for Complex Pyridine (B92270) Sulfinate Architectures
The synthesis of pyridine sulfinates and their subsequent conversion into more complex molecules is a cornerstone of current research. While established methods exist, the focus has shifted towards developing more efficient, selective, and versatile synthetic strategies.
Established routes to pyridine sulfinates include the metallation of a pyridine followed by trapping with sulfur dioxide or a surrogate, copper-mediated or palladium-catalyzed sulfinylative processes, and the oxidation of the corresponding thiols. rsc.orgnih.gov For instance, a preferred method for some studies involves the oxidation of the parent thiol using a sodium hydroxide (B78521)/hydrogen peroxide mixture. rsc.org
Recent advancements are providing powerful new tools. An electrochemical method has been developed for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This catalyst- and oxidant-free approach proceeds through a redox-neutral dearomatization-rearomatization strategy, offering exclusive regioselectivity and excellent functional group tolerance. nih.gov Another novel strategy is the base-mediated, C4-selective sulfonylation of pyridine, which involves pre-activation with triflic anhydride (B1165640) followed by the addition of a sulfinic acid salt like sodium para-toluenesulfinate. chemistryviews.org
These methodologies are crucial for accessing structurally diverse pyridine derivatives. For example, palladium-catalyzed cross-coupling reactions using pyridine sulfinates as nucleophilic partners allow for the synthesis of a wide array of bipyridines and other linked heteroaromatic products. rsc.orgnih.govbohrium.com These reactions have been successfully applied to the synthesis of medicinally relevant molecules, demonstrating their potential in library chemistry for drug discovery programs. rsc.orgnih.govsemanticscholar.org The ability to create complex, polysubstituted pyridines is further enhanced by iterative functionalization sequences. nih.gov
Table 1: Selected Modern Synthetic Reactions for Pyridine Sulfone/Sulfinate Synthesis
| Methodology | Key Features | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Electrochemical meta-C–H Sulfonylation | Catalyst- and oxidant-free, high regioselectivity, scalable. | Pyridines, Sodium Sulfinates | Graphite anode, nBu4NBF4, MeOH/CPME | meta-Sulfonated Pyridines | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Broad scope, tolerates various functional groups, applicable to library synthesis. | Pyridine Sulfinates, (Hetero)aryl Halides | Pd(OAc)2, PCy3, K2CO3, 1,4-dioxane | Linked (Hetero)aryl Pyridines | rsc.orgnih.gov |
| Base-Mediated C4-Sulfonylation | Direct C-H functionalization, high C4-selectivity. | Pyridine, Triflic Anhydride, Sulfinic Acid Salt | N-methylpiperidine, CHCl3 | C4-Sulfonylated Pyridines | chemistryviews.org |
| Photochemical Three-Component Reaction | Forms C-S and C-C bonds, catalyst-free, visible light-driven. | N-amidopyridinium salts, Sulfinates, Alkenes | Visible Light | β-pyridyl alkyl sulfones | nih.govrsc.org |
Advancements in Understanding Structure-Reactivity Relationships Through Integrated Experimental and Computational Approaches
A deeper understanding of the relationship between the structure of pyridine sulfinates and their reactivity is crucial for optimizing existing reactions and designing new ones. The integration of experimental studies with computational modeling has become a powerful paradigm in this area.
Mechanistic studies, often employing kinetic analysis, have shed light on the intricacies of reactions involving pyridine sulfinates. For instance, detailed investigations into the palladium-catalyzed desulfinative cross-coupling have revealed key aspects of the reaction mechanism. acs.org For the reaction of sodium pyridine-2-sulfinate, the rate is directly proportional to the concentration of the palladium acetate (B1210297) catalyst. acs.org This suggests that the rate-determining step is the extrusion of SO2 from a palladium sulfinate complex, which serves as the catalyst resting state. acs.org Such studies utilize techniques like Nuclear Magnetic Resonance (NMR) to monitor reaction progress and identify intermediates. acs.org
Computational chemistry provides invaluable insights that complement experimental findings. The divergent reactivity of sulfinates with pyridinium (B92312) salts, which can proceed through either a one-electron or a two-electron pathway, is an area where this synergy is evident. nih.govrsc.org Under visible light, an electron donor-acceptor (EDA) complex can form, leading to a radical-based three-component reaction. nih.govrsc.org In contrast, a base-catalyzed pathway can lead to the direct nucleophilic addition of the sulfinate to the pyridine ring. nih.govrsc.org Computational studies, such as calculating electrostatic potential (ESP) maps and Gibb's free energy, have been used to rationalize reaction yields and regioselectivity in the synthesis of pyridine carboxamides, demonstrating how these tools can predict and explain reactivity. mdpi.com Similarly, DFT calculations have been employed alongside NMR studies to understand the protodeboronation of boronic acids, a reaction for which pyridine sulfinates are now seen as superior alternatives. bohrium.com
Exploration of Untapped Applications in Emerging Fields of Sustainable Chemistry
Pyridine sulfinates are increasingly recognized for their potential to contribute to sustainable chemistry, a field focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comresearchgate.net
One of the key advantages of using pyridine sulfinates is their role as effective alternatives to less stable or more hazardous reagents. They have emerged as superior replacements for pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions, as the boronic acids are often difficult to prepare and exhibit poor stability. nih.govtcichemicals.comrsc.org Sulfinate salts, in contrast, are generally bench-stable and easier to handle. google.com This shift aligns with the green chemistry principle of using safer chemicals. solubilityofthings.com
The development of new, more sustainable synthetic methods utilizing pyridine sulfinates is a major research thrust. The desulfinative cross-coupling reaction is considered more environmentally sustainable because it avoids the production of stoichiometric organometallic waste. google.com Furthermore, new catalyst-free reactions are being developed. For example, a visible-light-driven, three-component reaction involving sulfinates and pyridinium salts proceeds without an external photocatalyst, which is preferable from a green chemistry perspective. nih.govrsc.org Pyridine itself and its derivatives are also being explored for their potential as green solvents and as ligands in catalysis to create more environmentally friendly reactions. biosynce.com
Interdisciplinary Research Opportunities with Advanced Spectroscopic Techniques and Data Science
The complex structures and reaction pathways associated with pyridine sulfinates create rich opportunities for interdisciplinary research, particularly through the application of advanced analytical techniques and data science.
Advanced spectroscopic methods are essential for the detailed characterization of these compounds and their reaction intermediates. X-ray diffraction is used to determine the precise three-dimensional crystal structure of pyridine sulfonate and sulfinate complexes. nih.govnih.gov A variety of spectroscopic techniques, including Infrared (IR), UV-Vis, and fluorescence spectroscopy, are employed to characterize the structure and properties of these molecules. tandfonline.comacs.org For instance, NMR spectroscopy is not only used for routine characterization but also plays a critical role in mechanistic studies, allowing for the in-situ monitoring of reaction kinetics and the identification of transient species. acs.orgacs.org The potential exists to apply other advanced techniques, such as Electron Energy-Loss Spectroscopy (EELS) and multi-wavelength Raman spectroscopy, to gain even deeper insights into the local chemistry and electronic structure of pyridine-based materials. arxiv.org
The growing volume of complex data generated from both experimental and computational studies necessitates the use of data science approaches. By coupling experimental data from spectroscopic analyses with computational models, researchers can develop predictive models for reactivity and properties. mdpi.com This integration allows for a more comprehensive understanding of structure-reactivity relationships and can accelerate the discovery of new reactions and functional molecules. The analysis of large datasets from high-throughput screening and library synthesis, a key application area for pyridine sulfinates, can reveal trends in structure-activity relationships, guiding the design of next-generation compounds. semanticscholar.org
Addressing Scalability and Green Chemistry Principles in Sulfinate Synthesis Research
For pyridine sulfinate chemistry to have a broad impact, particularly in industrial applications like pharmaceuticals and materials science, research must address the challenges of scalability and adhere to the principles of green chemistry. solubilityofthings.comresearchgate.netacs.org
Scalability is a key consideration in the development of new synthetic methods. Researchers are actively working to ensure that novel protocols are not just limited to the laboratory bench. For example, the electrochemical meta-sulfonylation of pyridines has been demonstrated to have scale-up potential. nih.gov Likewise, preparative scale syntheses of bipyridines via palladium-catalyzed coupling of pyridine sulfinates have been reported, showcasing the method's robustness for producing larger quantities of material. rsc.orgsemanticscholar.org
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic processes. solubilityofthings.comacs.org Key principles relevant to sulfinate synthesis include:
Waste Prevention: One-pot syntheses and catalytic reactions are preferred as they reduce the number of steps and the amount of waste generated. acs.orgresearchgate.net The desulfinative coupling, which avoids stoichiometric metal waste, is a prime example. google.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic hydrogenations, for instance, have a 100% atom economy, representing an ideal to strive for. acs.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and can be recycled, reducing waste and energy consumption. acs.org The widespread use of palladium catalysis in pyridine sulfinate chemistry is a testament to this principle's importance. rsc.orgnih.govbohrium.com
Safer Solvents and Auxiliaries: Efforts are made to avoid or replace hazardous solvents. solubilityofthings.com The exploration of pyridine derivatives themselves as recyclable solvents is an intriguing possibility. biosynce.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. solubilityofthings.com The development of photochemical reactions that use visible light as an energy source is a step in this direction. nih.govrsc.org
By consciously applying these principles, researchers are not only creating novel chemical transformations but are also ensuring that the future of pyridine sulfinate chemistry is both innovative and sustainable.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 6-methylpyridine-2-sulfinate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sulfination of 6-methylpyridine-2-thiol using sodium sulfite under controlled pH (7–9) and temperature (60–80°C). Purity optimization involves:
-
Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and byproducts .
-
Recrystallization : Employ ethanol/water mixtures to remove unreacted precursors.
-
Spectroscopic Validation : Confirm structure via H/C NMR and FT-IR (e.g., sulfinate group peaks at 1040–1120 cm) .
Data Table : Common Characterization Techniques
Technique Purpose Key Observations NMR Confirm molecular structure Absence of thiol proton (~1.5 ppm) HPLC Purity assessment Retention time consistency (±0.2 min) Elemental Analysis Verify Na content %Na within 0.5% of theoretical value
Q. How can aqueous solubility and stability of this compound be experimentally determined?
- Methodological Answer :
- Solubility : Perform gravimetric analysis by saturating distilled water at 25°C, followed by filtration and drying .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure, monitoring via UV-Vis spectroscopy (λ~260 nm) .
Q. What spectroscopic methods are critical for verifying sulfinate group integrity?
- Methodological Answer :
- FT-IR : Confirm S-O symmetric/asymmetric stretching (1040–1120 cm) .
- Raman Spectroscopy : Detect sulfinate vibrations at ~450–500 cm .
- XPS : Validate sulfur oxidation state (binding energy ~168–170 eV for sulfinate) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s catalytic efficiency in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from:
- Reaction Conditions : Varying solvents (DMSO vs. DMF) or temperatures alter transition-state kinetics.
- Impurity Effects : Trace metals (e.g., Fe³⁺) from synthesis may act as co-catalysts.
- Resolution Strategy :
- Meta-Analysis : Compare studies using standardized conditions (e.g., solvent polarity index) .
- Controlled Replication : Repeat experiments with rigorously purified samples .
Q. What experimental designs are suitable for probing the compound’s role in radical-initiated polymerization?
- Methodological Answer :
- Radical Trapping : Use TEMPO or DPPH to quantify radical generation via ESR .
- Kinetic Studies : Monitor polymerization rates (e.g., via viscosity changes or GPC) under varied initiator concentrations .
- Computational Modeling : DFT calculations to map sulfinate radical stability (e.g., bond dissociation energies) .
Q. How can researchers address gaps in ecotoxicological data for this compound?
- Methodological Answer :
- Acute Toxicity Assays : Use Daphnia magna (OECD 202) or algae growth inhibition tests (OECD 201) .
- Soil Mobility : Column leaching studies with HPLC quantification of sulfinate migration .
- Data Note : Current SDS indicate no ecotoxicity data; baseline studies are critical for regulatory compliance .
Q. What strategies validate the compound’s stability under biorelevant conditions (e.g., simulated gastric fluid)?
- Methodological Answer :
- Simulated Fluids : Prepare SGF (pH 1.2) or SIF (pH 6.8) per USP guidelines .
- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., 6-methylpyridine-2-thiol) .
Methodological Guidance for Contradictory Data
- Root-Cause Analysis : Compare solvent purity, reaction scales, and analytical thresholds across studies .
- Collaborative Replication : Partner with independent labs to eliminate instrumentation bias .
- Literature Synthesis : Tabulate discrepancies in a matrix to identify trends (e.g., pH dependency of catalytic activity) .
Key Research Gaps Identified
Mechanistic Studies : Limited data on sulfinate’s coordination chemistry with transition metals.
Long-Term Stability : No published accelerated aging studies (>6 months).
Ecotoxicity : Absence of standardized data for environmental risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
